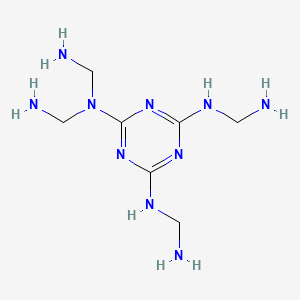
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with excess formaldehyde and ammonia. The reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on the cyanuric chloride are replaced by aminomethyl groups. The reaction conditions often include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing therapeutic agents.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine depends on its specific application. In biological systems, it may interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The aminomethyl groups can form stable complexes with metal ions, which can be exploited in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine derivative with three amino groups, used in the production of melamine resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in water treatment and as a precursor for herbicides.
Hexamethylenetetramine: A compound with multiple aminomethyl groups, used as a curing agent and in the synthesis of explosives.
Uniqueness
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is unique due to its high degree of functionalization, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
63868-90-6 |
|---|---|
Molekularformel |
C7H18N10 |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-N,2-N,4-N,6-N-tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H18N10/c8-1-12-5-14-6(13-2-9)16-7(15-5)17(3-10)4-11/h1-4,8-11H2,(H2,12,13,14,15,16) |
InChI-Schlüssel |
OYPQCVYAIVFKTG-UHFFFAOYSA-N |
Kanonische SMILES |
C(N)NC1=NC(=NC(=N1)N(CN)CN)NCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)

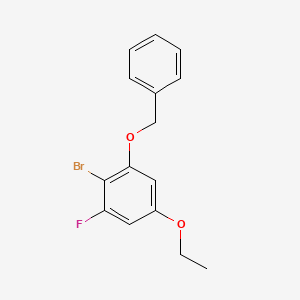
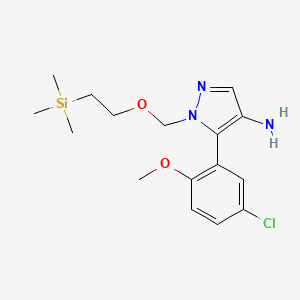

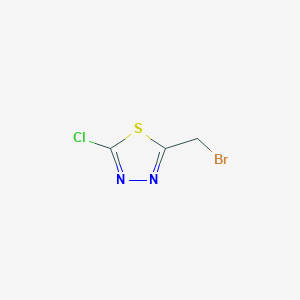
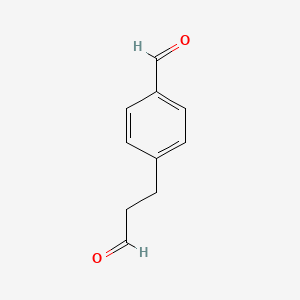
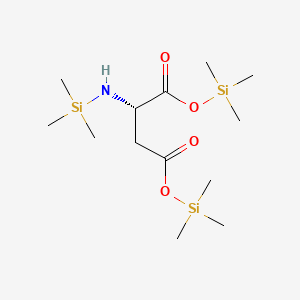
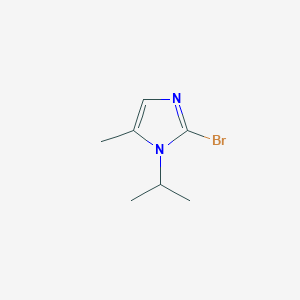
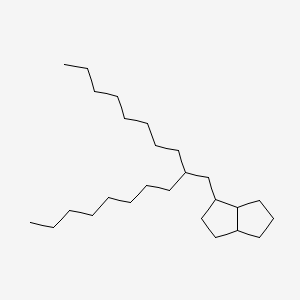
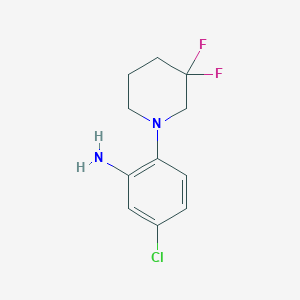
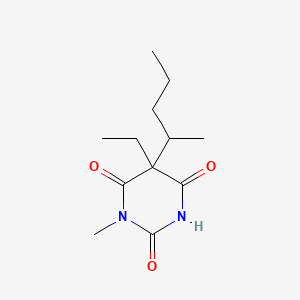
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
